molecular formula C6H10ClF3N2O B3417805 3-(Trifluoroacetamido)pyrrolidine Hydrochloride CAS No. 115445-31-3

3-(Trifluoroacetamido)pyrrolidine Hydrochloride

Cat. No.: B3417805
CAS No.: 115445-31-3
M. Wt: 218.60 g/mol
InChI Key: CMZSIQCZAFAEDH-UHFFFAOYSA-N
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Description

3-(Trifluoroacetamido)pyrrolidine Hydrochloride is an organic compound with the molecular formula C6H9F3N2O·HCl. It is a white to almost white powder or crystalline solid that is soluble in water. This compound is often used as an intermediate in the synthesis of various complex compounds and serves as a useful building block in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoroacetamido)pyrrolidine Hydrochloride typically involves the reaction of pyrrolidine with trifluoroacetic anhydride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include maintaining a low temperature to control the exothermic reaction and ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize impurities. The final product is then purified through crystallization or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoroacetamido)pyrrolidine Hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroacetamido group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: It can also undergo oxidation to form oxidized products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(Trifluoroacetamido)pyrrolidine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoroacetamido)pyrrolidine Hydrochloride involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity and function. The compound can also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its trifluoroacetamido group, which imparts specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

2,2,2-trifluoro-N-pyrrolidin-3-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-4-1-2-10-3-4;/h4,10H,1-3H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZSIQCZAFAEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375303
Record name 3-(Trifluoroacetamido)pyrrolidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115445-31-3, 84424-06-6
Record name Acetamide, 2,2,2-trifluoro-N-3-pyrrolidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115445-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoroacetamido)pyrrolidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84424-06-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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